3'-O-Methyladenosine 5'-(dihydrogen phosphate)

Nucleotide stability Acid hydrolysis kinetics Glycosidic bond cleavage

3'-O-Methyladenosine 5'-(dihydrogen phosphate) (3'-O-Me-AMP) is a purine ribonucleoside 5'-monophosphate bearing a methyl ether substituent at the 3'-hydroxyl position of the ribose moiety. This modification distinguishes it unequivocally from the endogenous metabolite adenosine 5'-monophosphate (AMP) and from its 2'-O-methyl regioisomer (2'-O-Me-AMP, CAS 24121-00-4), which is employed in mRNA cap analog synthesis for RNA vaccine production.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 60091-04-5
Cat. No. B12921639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyladenosine 5'-(dihydrogen phosphate)
CAS60091-04-5
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O
InChIInChI=1S/C11H16N5O7P/c1-21-8-5(2-22-24(18,19)20)23-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1
InChIKeyRUDAEXXULRVEOW-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Methyladenosine 5'-(dihydrogen phosphate) (CAS 60091-04-5): A Position-Specific Ribose-Modified Nucleotide for RNA Chain Termination and Epitranscriptomic Research


3'-O-Methyladenosine 5'-(dihydrogen phosphate) (3'-O-Me-AMP) is a purine ribonucleoside 5'-monophosphate bearing a methyl ether substituent at the 3'-hydroxyl position of the ribose moiety [1]. This modification distinguishes it unequivocally from the endogenous metabolite adenosine 5'-monophosphate (AMP) and from its 2'-O-methyl regioisomer (2'-O-Me-AMP, CAS 24121-00-4), which is employed in mRNA cap analog synthesis for RNA vaccine production . The 3'-O-methyl group eliminates the nucleophilic 3'-OH required for phosphodiester bond formation; consequently, upon intracellular phosphorylation to its triphosphate form, it functions as a specific RNA chain terminator for DNA-dependent RNA polymerases [2]. The compound is therefore a critical intermediate in the metabolic activation pathway of 3'-O-methyladenosine, a nucleoside analog with demonstrated antiviral activity against vaccinia virus and West Nile virus [3].

Why 3'-O-Methyladenosine 5'-(dihydrogen phosphate) Cannot Be Replaced by AMP, 2'-O-Methyl-AMP, or N6-Methyl-AMP in Mechanistic and Analytical Workflows


The position of O-methylation on the adenosine ribose dictates fundamentally divergent biochemical and analytical outcomes. 2'-O-Methyladenosine 5'-phosphate is a substrate for mRNA cap incorporation that enhances translation and immune evasion of RNA therapeutics ; in contrast, the 3'-O-methyl isomer—once converted to its triphosphate—acts as a chain terminator because it lacks the 3'-OH required for phosphodiester extension [1]. Unmodified AMP is the natural substrate for adenylate kinases and RNA polymerases and cannot recapitulate termination. N6-Methyl-AMP alters base-pairing and reader-protein recognition rather than polymerase processivity [2]. Even within the isomeric O-methyl series, 3'-O- and 2'-O-methyladenosine derivatives exhibit measurably different acid-hydrolysis rate constants, orcinol color yields, and electrophoretic mobilities of their sugar hydrolysis products [3], meaning that any quantitative assay calibrated for one isomer cannot be validly applied to the other. These orthogonal functional and analytical properties prevent generic interchange.

Quantitative Differential Evidence for 3'-O-Methyladenosine 5'-(dihydrogen phosphate): Head-to-Head Comparisons Against Closest Analogs


Glycosidic Bond Stability Under Acid Hydrolysis: 3'-O-Methyl-AMP vs. AMP vs. 2'-O-Methyl-AMP

The 3'-O-methyl modification confers intermediate stabilization of the N-glycosidic bond relative to unmodified adenosine and the 2'-O-methyl isomer. First-order rate constants determined at 97.5 °C in 0.1 N HCl for the parent nucleosides are: adenosine, 10 × 10⁻⁴ sec⁻¹; 3'-O-methyladenosine, 7.5 × 10⁻⁴ sec⁻¹; 2'-O-methyladenosine, 6.0 × 10⁻⁴ sec⁻¹; and 2',3'-di-O-methyladenosine, 3.5 × 10⁻⁴ sec⁻¹ [1]. Thus, 3'-O-methyladenosine exhibits a 25% slower hydrolysis rate than adenosine (Δ = 2.5 × 10⁻⁴ sec⁻¹), but hydrolyzes 25% faster than the 2'-O-methyl isomer (Δ = 1.5 × 10⁻⁴ sec⁻¹). The 5'-phosphate group on 3'-O-Me-AMP is not expected to materially alter glycosidic bond lability, as the modification resides on the ribose ring rather than the base or the anomeric center [1].

Nucleotide stability Acid hydrolysis kinetics Glycosidic bond cleavage

Adenosine Deaminase Substrate Specificity: 3'-O-Methyl-AMP Derivatives Are Deaminase Substrates Unlike 5'-O-Methyl-AMP

Calf intestinal adenosine deaminase (ADA) was shown to be inactive toward 5'-O-methyladenosine but fully active toward adenosine derivatives bearing methyl groups on the 2'- and/or 3'-oxygens [1]. This categorical difference—activity vs. inactivity—provides a binary functional distinction. Furthermore, 3'-O-methyladenosine acts as a weak inhibitor of adenosine deaminase type VII with a Ki of 493 μM . By comparison, N6-methyladenosine is a competitive inhibitor of ADA with a Ki of 2 μM [2], making it approximately 250-fold more potent. The 3'-O-methyl modification thus preserves ADA substrate recognition while conferring only modest inhibitory activity, in contrast to base-methylated analogs that potently block the enzyme.

Enzymatic deamination Adenosine deaminase (ADA) Substrate specificity

Chain Termination Mechanism: 3'-O-Me-ATP Terminates RNA Synthesis; 2'-O-Me-ATP Does Not

3'-O-Methylnucleoside 5'-triphosphates, including 3'-O-methyladenosine 5'-triphosphate (derived from 3'-O-Me-AMP by cellular kinases), act as specific terminators of RNA synthesis by E. coli RNA polymerase holoenzyme on poly[d(A-T)] and T7 D delta III DNA templates [1]. The mechanism is the absence of the 3'-OH group, which prevents formation of the next phosphodiester bond. In contrast, 2'-O-methyladenosine 5'-triphosphate retains the 3'-OH and does not terminate chain elongation—it is incorporated as a regular nucleotide in mRNA cap structures . This functional dichotomy means that 3'-O-Me-AMP (as the monophosphate prodrug precursor) enables RNA sequencing and polymerase mechanistic studies that 2'-O-Me-AMP cannot support. The antiviral nucleoside 3'-O-methyladenosine, which is phosphorylated intracellularly to the monophosphate and subsequently to the active triphosphate, preferentially inhibits early vaccinia virus-specific RNA synthesis in L-cells and Vero cells without significant cytotoxicity at antiviral concentrations [2].

RNA polymerase Chain termination Sequencing RNA synthesis

Synthesis Yield and Scarcity: 3'-O-Methyladenosine Is Produced at 3.5-Fold Lower Yield Than 2'-O-Methyladenosine

When adenosine is treated with diazomethane in aqueous 1,2-dimethoxyethane, the isomeric O-methylated adenosine yields are: 2'-O-methyladenosine, 38%; 3'-O-methyladenosine, 11%; 5'-O-methyladenosine, 1.5%; and 2',3'-di-O-methyladenosine, 3.5% [1]. The 2'-O:3'-O product ratio is approximately 3.5:1, reflecting the higher relative acidity (and therefore greater nucleophilicity) of the 2'-OH group in adenosine [1]. Subsequent phosphorylation of 3'-O-methyladenosine to 3'-O-Me-AMP adds an additional synthetic step with associated yield losses. This intrinsic synthetic disadvantage means that the 3'-O-methyl isomer is inherently scarcer and more costly to produce than the 2'-O-methyl isomer, directly impacting commercial availability, lead times, and procurement cost.

Nucleoside synthesis Diazomethane methylation Isomer separation Supply scarcity

Orcinol Reaction Color Yield: 3'-O-Methyladenosine Retains Full Reactivity Unlike 2'-O-Methyladenosine (23% Yield)

The orcinol reaction, a standard colorimetric assay for ribose, yields dramatically different responses depending on the position of O-methylation. Relative to adenosine (set at 100%), the color yields under standard conditions (6 N HCl, 20 min at 100 °C) are: 2'-O-methyladenosine, 23%; 3'-O-methyladenosine, 100%; 5'-O-methyladenosine, 125%; and 2',3'-di-O-methyladenosine, 15% [1]. The 3'-O-methyl isomer thus retains full orcinol reactivity indistinguishable from unmodified adenosine, whereas the 2'-O-methyl isomer shows a 77% reduction in color development. This differential is analytically significant: for laboratories using the orcinol method to quantify nucleotide concentrations or detect ribose-containing compounds, 3'-O-Me-AMP will produce the expected colorimetric response of an unmodified ribonucleotide, while 2'-O-Me-AMP will be severely under-quantified (by ~4.3-fold) unless a correction factor is applied.

Analytical chemistry Orcinol assay Ribose detection Quality control

Optimal Application Scenarios for 3'-O-Methyladenosine 5'-(dihydrogen phosphate) Based on Quantitative Differentiation Evidence


RNA Polymerase Mechanistic Studies and RNA Sequencing via Chain Termination

3'-O-Me-AMP is the requisite monophosphate precursor for generating 3'-O-methyladenosine 5'-triphosphate, a specific RNA chain terminator for E. coli RNA polymerase and related DNA-dependent RNA polymerases [1]. In transcription elongation assays or RNA sequencing-by-termination protocols, incorporation of 3'-O-Me-AMP-derived triphosphate produces clean termination products that enable transcript length analysis and sequence determination [1]. This application is uniquely served by the 3'-O-methyl isomer; 2'-O-methyl-AMP cannot substitute because its triphosphate form retains the 3'-OH and permits continued elongation (see Evidence Item 3).

Antiviral Nucleoside Analog Development: Metabolic Activation Studies

3'-O-Methyladenosine exhibits potent anti-vaccinia virus activity in L-cells and Vero cells, preferentially inhibiting early virus-specific RNA synthesis without significant cytotoxicity [2]. Intracellular phosphorylation of the nucleoside proceeds through 3'-O-Me-AMP (the target compound) as the first stable intermediate en route to the active triphosphate chain terminator [2][3]. Researchers studying nucleoside analog metabolism, kinase substrate specificity, or prodrug activation pathways require authentic 3'-O-Me-AMP as an analytical reference standard and as a substrate for nucleoside monophosphate kinase assays to quantify the rate-limiting phosphorylation step.

Oligonucleotide Synthesis Featuring 3'-Terminal Adenosine Modifications

The 3'-O-methyl group on 3'-O-Me-AMP prevents 3'-phosphodiester bond formation while leaving the 5'-phosphate available for standard coupling chemistry. This positional selectivity enables the synthesis of oligonucleotides with a defined 3'-terminal modification that blocks further chain extension or exonuclease digestion at that terminus [1]. The acid-hydrolysis kinetics (7.5 × 10⁻⁴ sec⁻¹; 25% more labile than 2'-O-methyl; see Evidence Item 1) must inform deprotection strategy—milder acidic conditions or shorter exposure times are indicated relative to 2'-O-methyl-protected oligonucleotides to minimize glycosidic bond cleavage [4].

Epitranscriptomic Research: Detection and Quantification of 3'-O-Methyl RNA Modifications

The 3'-O-methyl modification occurs endogenously in certain RNA species and can be induced by exogenous nucleoside analogs. 3'-O-Me-AMP serves as an authenticated reference standard for liquid chromatography–mass spectrometry (LC-MS) methods that quantify 3'-O-methyladenosine levels in biological matrices [5]. The orcinol reactivity profile (100% vs. adenosine baseline; see Evidence Item 5) provides a complementary colorimetric verification method, while the electrophoretic mobility of 3-O-methylribose (MR 0.92 in sodium tetraborate) vs. 2-O-methylribose (MR 0.50) offers an orthogonal chromatographic identification parameter for sugar analysis following nucleotide hydrolysis [4].

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